molecular formula C10H10Cl2 B1368555 2-Chloro-4-(3-chlorophenyl)-1-butene CAS No. 731772-05-7

2-Chloro-4-(3-chlorophenyl)-1-butene

Cat. No.: B1368555
CAS No.: 731772-05-7
M. Wt: 201.09 g/mol
InChI Key: BXAOCCLLVUSNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-chlorophenyl)-1-butene is a useful research compound. Its molecular formula is C10H10Cl2 and its molecular weight is 201.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Synthesis and Reactions

  • Electrochemical Preparation : 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a related compound, can be prepared through electrooxidative chlorination. This process involves electrolysis in a two-layer solvent system at room temperature (Uneyama et al., 1983).

Hydrogenation and Catalysis

  • Hydrogenation Catalysis : Research has shown that 1,3-butadiene hydrogenation can be catalyzed by rhenium, and the study of such processes can inform the hydrogenation of similar compounds like 2-Chloro-4-(3-chlorophenyl)-1-butene (Grant et al., 1978).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : Compounds similar to this compound have been used in synthesizing heterocyclic compounds, playing a significant role in organic and pharmaceutical chemistry (Abdullah, 2009).

Photochemical Reactions

  • Photogeneration and Reactivity : The study of photochemical reactions, such as those involving 4-chlorophenol and 4-chloroanisole, can provide insights into the behavior of related compounds like this compound in similar reactions (Protti et al., 2004).

Organometallic and Polymer Chemistry

  • Formation of Disilyl-Butenes : Studies on the formation of disilyl-butenes from vinyl Grignard reagent and chlorosilanes, catalyzed by a titanocene complex, can provide valuable information for similar reactions involving this compound (Watabe et al., 2001).
  • RAFT Polymerization : Controlled polymerization studies of 2-chloro-1,3-butadiene, a structurally related compound, have implications for the polymerization of this compound (Pullan et al., 2013).

Analytical Chemistry

  • FTIR Studies : The study of reactions between the nitrate radical and chlorinated butenes using FTIR spectroscopy can provide insights into the reactivity and product formation of compounds like this compound (Waengberg et al., 1990).

Optical Properties

  • Nonlinear Optical Properties : Research on the nonlinear optical properties of certain chlorophenyl compounds can inform the potential optical applications of this compound (Mostaghni et al., 2022).

Properties

IUPAC Name

1-chloro-3-(3-chlorobut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAOCCLLVUSNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641111
Record name 1-Chloro-3-(3-chlorobut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-05-7
Record name 1-Chloro-3-(3-chloro-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(3-chlorobut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(3-chlorophenyl)-1-butene
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(3-chlorophenyl)-1-butene
Reactant of Route 3
2-Chloro-4-(3-chlorophenyl)-1-butene
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(3-chlorophenyl)-1-butene
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(3-chlorophenyl)-1-butene
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(3-chlorophenyl)-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.